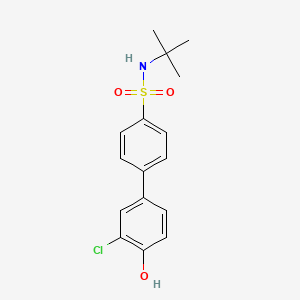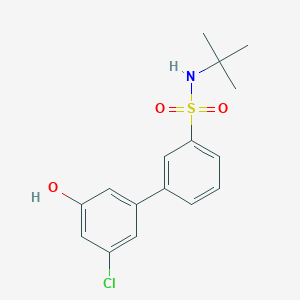
5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% (5-BSP-3-CP) is an organosulfur compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents and has a melting point of 62-64°C. 5-BSP-3-CP has been used in numerous studies to investigate the mechanism of action of various biological processes, as well as the biochemical and physiological effects of various compounds.
Mechanism of Action
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% is not well understood. However, it is believed that the compound acts as a substrate for a number of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs, hormones, and other bioactive molecules. Additionally, it is believed that 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% may act as an inhibitor of certain enzymes, such as cytochrome P450s, which can lead to the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% have not been extensively studied. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to the inhibition of certain metabolic pathways. Additionally, 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% has been shown to have antioxidant activity and to inhibit the activity of certain enzymes involved in the synthesis of prostaglandins.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% in laboratory experiments include its relatively low cost and its availability in a variety of concentrations. Additionally, it is relatively easy to synthesize and is soluble in organic solvents. The main limitation of using 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% in laboratory experiments is that its mechanism of action is not well understood.
Future Directions
There are a number of potential future directions for research involving 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95%. These include further studies on the biochemical and physiological effects of the compound, as well as studies on the structure-activity relationships of the compound. Additionally, further studies on the mechanism of action of the compound and its inhibition of cytochrome P450 enzymes could be conducted. In addition, further studies on the antioxidant activity of the compound could be conducted. Finally, studies on the use of 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% in drug development and drug delivery could be conducted.
Synthesis Methods
The synthesis of 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% is typically achieved through the reaction of 4-t-butylsulfamoylphenol with 3-chlorophenol in an aqueous medium. This reaction is catalyzed by sodium hydroxide and is typically carried out at temperatures of between 80-90°C for a period of 1-2 hours. The reaction is typically completed in a high-pressure reaction vessel and the product is isolated by filtration and crystallization.
Scientific Research Applications
5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% has been used in a number of scientific research studies. It has been used as a substrate in enzyme kinetics studies in order to investigate the mechanism of action of various enzymes. It has also been used to study the biochemical and physiological effects of various compounds, such as drugs, hormones, and other bioactive molecules. Additionally, 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% has been used in studies of the structure-activity relationships of various compounds.
properties
IUPAC Name |
N-tert-butyl-4-(3-chloro-5-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)15-6-4-11(5-7-15)12-8-13(17)10-14(19)9-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYYRDMALAQJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)


![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)

![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)
![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)
![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)
![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)



